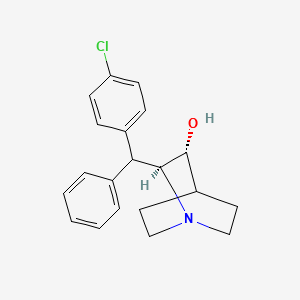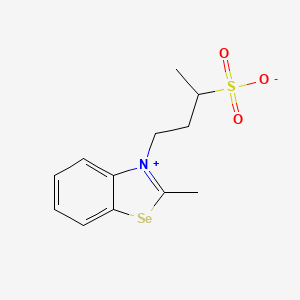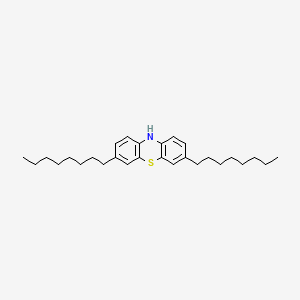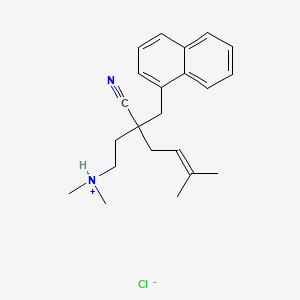
3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide typically involves the condensation of imidazole with N,N-dimethylpropanamide under specific reaction conditions. One common method involves the use of a catalyst such as Cu(II) to facilitate the reaction . The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Scientific Research Applications
3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
3-(1H-Imidazol-4-yl)-N,N-dimethylpropanamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound exhibits a unique combination of antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H13N3O/c1-11(2)8(12)4-3-7-5-9-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
PDFPWGZDWFNCHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


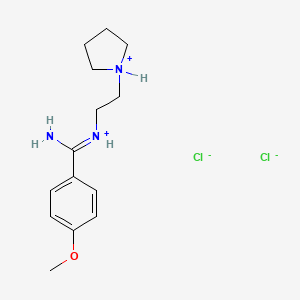
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
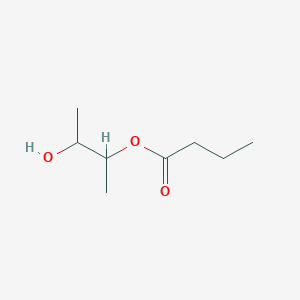
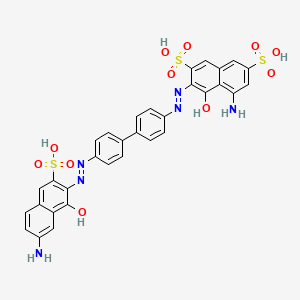
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
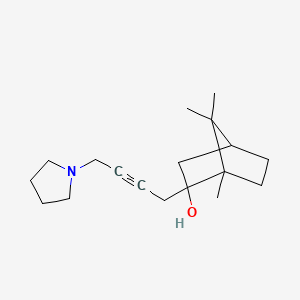
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)

